molecular formula C11H12N2 B2725645 1-Quinolin-8-yl-ethylamine CAS No. 337915-57-8

1-Quinolin-8-yl-ethylamine

Cat. No.: B2725645
CAS No.: 337915-57-8
M. Wt: 172.231
InChI Key: JNGWMTGFGBBLEE-UHFFFAOYSA-N
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Description

1-Quinolin-8-yl-ethylamine is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring The compound this compound is characterized by the presence of an ethylamine group attached to the quinoline ring at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Quinolin-8-yl-ethylamine can be synthesized through several methods. One common approach involves the reaction of 8-aminoquinoline with ethylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Quinolin-8-yl-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the ethylamine group.

    Substitution: The compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the quinoline ring or the ethylamine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of quinoline derivatives with different functional groups.

Scientific Research Applications

1-Quinolin-8-yl-ethylamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antimalarial and anticancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Quinolin-8-yl-ethylamine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

    Quinoline: The parent compound of 1-Quinolin-8-yl-ethylamine, characterized by a benzene ring fused to a pyridine ring.

    8-Aminoquinoline: A precursor to this compound, with an amino group at the 8th position.

    Quinolin-8-yl-methylamine: A similar compound with a methylamine group instead of an ethylamine group.

Uniqueness: this compound is unique due to the presence of the ethylamine group at the 8th position, which imparts specific chemical and biological properties

Biological Activity

1-Quinolin-8-yl-ethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12N2C_{10}H_{12}N_2 and is characterized by a quinoline ring system substituted with an ethylamine group. This structure is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound include:

  • Antiviral Activity : It has shown promise as an antiviral agent, particularly against Enterovirus D68 (EV-D68), which causes respiratory illnesses. Research indicates that certain quinoline derivatives can inhibit viral replication by targeting the viral capsid protein VP1, suggesting a similar mechanism may apply to this compound .
  • Neuroprotective Effects : Quinoline derivatives have been investigated for their ability to mitigate the effects of neurotoxins, such as botulinum neurotoxin A (BoNT/A). These compounds can inhibit the proteolytic activity of BoNT/A by disrupting its metalloprotease function, potentially providing therapeutic avenues for neuroprotection .
  • Dopaminergic Modulation : this compound interacts with dopamine receptors, influencing dopaminergic signaling pathways. This interaction is relevant in the context of neurological disorders such as Parkinson's disease and schizophrenia.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for various enzymes, altering their activity and affecting downstream signaling pathways.
  • Receptor Interaction : By binding to specific receptors (e.g., dopamine receptors), it modulates neurotransmitter release and neuronal excitability.
  • Chelation Properties : Similar to other quinoline derivatives, it may exhibit chelation properties that allow it to bind metal ions, influencing enzymatic activities related to metal-dependent processes .

Case Studies

Several studies highlight the biological activity of this compound:

Study 1: Antiviral Activity Against EV-D68

A series of quinoline analogues were screened for their ability to inhibit EV-D68 replication. The lead compound demonstrated an EC50 value ranging from 0.05 to 0.10 μM, indicating potent antiviral activity. The mechanism involved direct interaction with the viral VP1 protein, preventing its function in viral assembly and replication .

Study 2: Neuroprotective Properties

In an experimental model assessing the effects of botulinum neurotoxin A, quinoline derivatives showed significant protective effects on synaptic proteins, extending half-paralysis times in muscle assays. This suggests potential therapeutic applications for treating botulism or similar neurotoxic conditions .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Activity Target Mechanism Reference
AntiviralEnterovirus D68Inhibition of VP1 protein
NeuroprotectiveSynaptosomal proteinsInhibition of BoNT/A proteolysis
Dopaminergic modulationDopamine receptorsCompetitive inhibition

Properties

IUPAC Name

1-quinolin-8-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGWMTGFGBBLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1N=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by the same procedure for preparing 1-pyridin-3-yl-ethylamine from 1-quinolin-8-yl-ethanone (1.71 g, 10 mmol), 2 M ammonia solution in methyl alcohol, acetic acid (25 mL, 50 mmol, Aldrich) and sodium cyanoborohydride (2.5 g, 40 mmol, Aldrich). The title compound was purified by column chromatography (silica gel, ethyl acetate) in form as light yellow solid in 98% yield (1.68 g, 9.8 mmol). MS (ESI, pos. ion) m/z: 173.2 (M+1); MS (ESI, neg. ion) m/z: 171.0 (M−1).
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